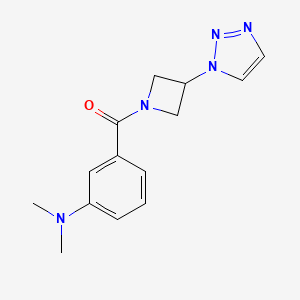
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone is a useful research compound. Its molecular formula is C14H17N5O and its molecular weight is 271.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Compounds containing the1,2,3-triazole ring, such as this one, are known to bind with a variety of enzymes and receptors in biological systems . They show broad biological activities both in agrichemistry and pharmacological chemistry .
Mode of Action
It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
Compounds containing the1,2,3-triazole ring are known to interact with various biochemical pathways due to their ability to bind with different enzymes and receptors .
Pharmacokinetics
Compounds containing the1,2,3-triazole ring are generally known for their broad biological activities and their ability to interact with various enzymes and receptors, which may influence their bioavailability .
Result of Action
Compounds containing the1,2,3-triazole ring are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生物活性
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a triazole ring, an azetidine moiety, and a dimethylaminophenyl group. This structural diversity is significant as it may contribute to the compound's varied biological activities. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their broad spectrum of biological effects, including antifungal, antibacterial, and anticancer properties .
Antimicrobial Properties
Research indicates that compounds with triazole structures often exhibit antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit the growth of various fungi and bacteria. The mechanism often involves interference with cell membrane synthesis or function. In vitro studies suggest that similar compounds can effectively target fungal pathogens by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes .
Anticancer Activity
The compound's potential as an anticancer agent is supported by computational studies that predict favorable interactions with proteins involved in cancer pathways. In silico docking studies have indicated that the compound may bind effectively to targets associated with tumor growth and metastasis. Additionally, structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to the triazole or azetidine components could enhance efficacy .
Case Studies and Experimental Data
- Antifungal Activity : A study focusing on related triazole compounds showed significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole . This suggests that the compound may share similar mechanisms of action.
- Cytotoxicity : In cytotoxicity assays against NIH/3T3 cell lines, certain derivatives exhibited IC50 values indicating selective toxicity towards cancer cells while sparing normal cells. For example, compounds structurally similar to our target showed IC50 values ranging from 148 to 187 μM against NIH/3T3 cells .
- Molecular Docking Studies : Molecular docking simulations have highlighted the binding affinity of the compound to key enzymes involved in cancer metabolism and fungal growth regulation. These studies are crucial for understanding how structural variations can influence biological activity and therapeutic potential .
Comparative Analysis
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Triazole Derivative | Triazole ring | Antifungal, Anticancer |
| Azetidine Analog | Azetidine ring | Antimicrobial |
| Dimethylaminophenyl | Dimethylamino group | Enhances bioavailability |
This table summarizes some compounds with structural similarities to This compound , highlighting their respective biological activities.
特性
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-17(2)12-5-3-4-11(8-12)14(20)18-9-13(10-18)19-7-6-15-16-19/h3-8,13H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEJCWSDDUDQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














